molecular formula C53H76N14O12 B1582845 Teprotide CAS No. 35115-60-7

Teprotide

Katalognummer B1582845
CAS-Nummer: 35115-60-7
Molekulargewicht: 1101.3 g/mol
InChI-Schlüssel: UUUHXMGGBIUAPW-CSCXCSGISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Teprotide is a nonapeptide that has been isolated from the snake Bothrops jararaca . It is an angiotensin-converting enzyme inhibitor (ACE inhibitor) which inhibits the conversion of angiotensin I to angiotensin II and may potentiate some of the pharmacological actions of bradykinin .


Synthesis Analysis

The antihypertensive effects of teprotide were first observed by Sergio Ferreira in 1965 . It was first isolated by Ferreira et al. along with eight other peptides in 1970 . Teprotide was synthesized in 1970 by Ondetti et al . From there, its antihypertensive properties were studied more closely .


Physical And Chemical Properties Analysis

Teprotide has a molecular formula of C53H76N14O12 . Its average mass is 1101.257 Da and its mono-isotopic mass is 1100.576660 Da . The density of Teprotide is 1.5±0.1 g/cm3 .

Wissenschaftliche Forschungsanwendungen

Teprotide is a nonapeptide that has been isolated from the snake Bothrops jararaca . It is an angiotensin-converting enzyme inhibitor (ACE inhibitor) which inhibits the conversion of angiotensin I to angiotensin II and may potentiate some of the pharmacological actions of bradykinin . It has a molecular formula of C 53 H 76 N 14 O 12 and has been investigated as an antihypertension agent .

  • Antihypertensive Agent

    • Teprotide has been investigated for its potential use as an antihypertensive agent . It was found to inhibit the enzyme that converts angiotensin I to angiotensin II .
    • The antihypertensive effects of teprotide were first observed by Sergio Ferreira in 1965 . It was administered to dogs and rats and observed that it inhibited the vasopressor response induced by angiotensin I .
    • Teprotide was shown to be an effective antihypertension agent but it had limited use because of its expense and lack of oral activity .
  • Drug Discovery

    • Teprotide is a natural bioactive peptide isolated from a Brazilian viper venom . By using peptide scanning technique, the pharmacophoric groups responsible for the activity were found to be the two proline residues at the C-terminus and the carbonyl group next to the second proline, which was found able to coordinate the catalytic Zn2 .
    • This discovery has led to the development of antihypertension drugs .
  • Peptide Research

    • Teprotide, being a nonapeptide, can be used in peptide research . Peptides influence many important physiological mechanisms and control nearly all vital functions in humans, including immune defense, digestion, metabolism, reproduction, respiration, and sensitivity to pain .
    • Peptides show good efficacy and tolerability, as well as a favorable profile in the development stages, including the knowledge of a predictable metabolism, short time to market, and low attrition rates . Teprotide, with its unique properties, can be a valuable tool in this field.
  • Peptidomimetic Design

    • Teprotide can be used in the design of peptidomimetics . Peptidomimetics are compounds that mimic the biological activity of peptides but have improved metabolic stability, good bioavailability, and enhanced receptor affinity and selectivity .
    • Various synthetic strategies have been developed over the years to modulate the conformational flexibility and the peptide character of peptidomimetic compounds . Teprotide, with its unique structure and properties, can be a valuable tool in this field.

Safety And Hazards

Teprotide was shown to be an effective antihypertensive agent but it had limited use because of its expense and lack of oral activity . More detailed safety and hazard information was not available in the sources I found.

Zukünftige Richtungen

Peptide drug development has made great progress in the last decade thanks to new production, modification, and analytic technologies . A wide variety of natural and modified peptides have been obtained and studied, covering multiple therapeutic areas . This suggests that there could be future developments in therapeutic peptides like Teprotide.

Eigenschaften

IUPAC Name

(2S)-1-[(2S)-1-[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-1-[(2S)-3-(1H-indol-3-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H76N14O12/c1-3-29(2)43(51(77)66-25-9-16-39(66)50(76)67-26-10-17-40(67)52(78)79)63-45(71)34(18-20-41(54)68)60-46(72)37-14-7-23-64(37)48(74)35(13-6-22-57-53(55)56)61-47(73)38-15-8-24-65(38)49(75)36(62-44(70)33-19-21-42(69)59-33)27-30-28-58-32-12-5-4-11-31(30)32/h4-5,11-12,28-29,33-40,43,58H,3,6-10,13-27H2,1-2H3,(H2,54,68)(H,59,69)(H,60,72)(H,61,73)(H,62,70)(H,63,71)(H,78,79)(H4,55,56,57)/t29-,33-,34-,35-,36-,37-,38-,39-,40-,43-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUUHXMGGBIUAPW-CSCXCSGISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC(=O)C4CCCN4C(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C7CCC(=O)N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@@H]7CCC(=O)N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H76N14O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301029698
Record name Teprotide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301029698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1101.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Teprotide

CAS RN

35115-60-7
Record name Teprotide [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035115607
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Teprotide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301029698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TEPROTIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3E5QBF1R6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Teprotide
Reactant of Route 2
Teprotide
Reactant of Route 3
Teprotide
Reactant of Route 4
Teprotide
Reactant of Route 5
Teprotide
Reactant of Route 6
Teprotide

Citations

For This Compound
1,900
Citations
JL Halperin, DP Faxon, MA Creager, TA Bass… - The American journal of …, 1982 - Elsevier
The coronary hemodynamic effects of vasodilator therapy with angiotensin-converting enzyme inhibitors (captopril arid teprotide) were studied in 11 patients with ischemic heart disease …
Number of citations: 48 www.sciencedirect.com
P Jaeger, RK Ferguson, HR Brunner, EJ Kirchertz… - Kidney International, 1978 - Elsevier
… In contrast, the pressure rise induced by angiotensin I infusion (230 ng/kg/min) was reversed by saralasin, but again concomitant administration of teprotide did not induce further blood …
Number of citations: 43 www.sciencedirect.com
CJ Lindsey, LM Bendhack, ACM Paiva - Journal of Hypertension, 1987 - journals.lww.com
… Teprotide produced a transient fall in MAP which reached a maximum approx- … , but in teprotide treated animals MAP did not differ from controls (Table 1). Forty per cent of the teprotide-…
Number of citations: 26 journals.lww.com
AP Niarchos, TG Pickering, JH Laragh - Hypertension, 1982 - Am Heart Assoc
… by teprotide. When fainting occurred (in the seated position) following the administration of teprotide, it … We conclude that angiotensin inhibition by teprotide does not significantly impair …
Number of citations: 19 www.ahajournals.org
AP Niarchos, TG Pickering, JM Wallace… - Clinical …, 1980 - Wiley Online Library
… changes were observed during teprotide administration in group I. In … teprotide decreases arterial pressure by a dual hemodynamic mechanism. Cardiac output is increased by teprotide …
Number of citations: 9 ascpt.onlinelibrary.wiley.com
JC McKenzie, KS Hung, L Mattioli… - Proceedings of the …, 1984 - journals.sagepub.com
… In the present study, treatment with teprotide concurrent with hypoxic exposure produced a … This result contradicts long-term treatment (3-4 weeks) with captopril or teprotide which …
Number of citations: 11 journals.sagepub.com
K Takaori, LH Hartley, J Burton - Clinical and Experimental …, 1987 - Taylor & Francis
… ) and with teprotide (1mg/kg). Hypotensive effects of RI-78 and teprotide were also examined … We conclude that antihypertensive effect of RI-78 is comparable to that seen with teprotide. …
Number of citations: 6 www.tandfonline.com
W Westlin, K Mullane - Circulation, 1988 - europepmc.org
… ) were compared with enalaprilat and teprotide, which lack the … , but not by enalaprilat or teprotide (IC50 greater than 1000 … In addition, captopril, MPG, or NAC, but not teprotide or …
Number of citations: 383 europepmc.org
GS Zubenko, RA Nixon - Neuroscience letters, 1985 - Elsevier
… the use of captopril and teprotide as selective inhibitors of ACE … teprotide were sigrnoidal. The IC50 values for the inhibition of ACE activity in human serum with captopril and teprotide …
Number of citations: 4 www.sciencedirect.com
WP Anderson, PI Korner, SE Selig - The Journal of Physiology, 1981 - Wiley Online Library
… of the dogs with teprotide, indomethacin or DL‐… by teprotide pretreatment. Filtration fraction rose when noradrenaline was administered alone but fell when it was infused after teprotide …
Number of citations: 119 physoc.onlinelibrary.wiley.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.